N-ethyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
N-ETHYL-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring, methoxyphenyl, and methylphenyl groups. It has been studied for its potential therapeutic properties, particularly in the treatment of certain types of cancer.
Preparation Methods
The synthesis of N-ETHYL-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves several steps. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with N-ethyl-N-(3-methylphenyl)acetamide under reflux conditions .
Chemical Reactions Analysis
N-ETHYL-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). By binding to these receptors, the compound inhibits their activity, leading to the suppression of cancer cell proliferation and angiogenesis . The exact pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.
Comparison with Similar Compounds
N-ETHYL-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-phenylacetamide derivatives: These compounds also exhibit analgesic and anti-inflammatory properties but may differ in their specific molecular targets and efficacy.
Indole derivatives: Indole-based compounds are known for their broad-spectrum biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Phenoxy acetamide derivatives: These compounds have been studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-ethyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-4-24(18-7-5-6-16(2)14-18)22(27)15-25-21(26)13-12-20(23-25)17-8-10-19(28-3)11-9-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
SVNPLNZZSTVDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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